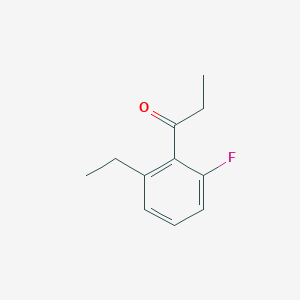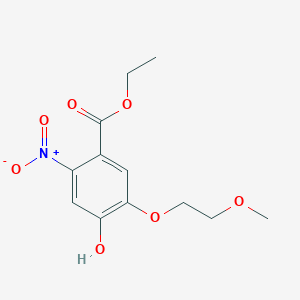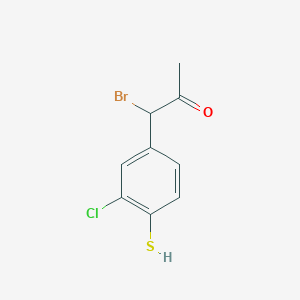
2-(Butylthio)ethyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylthio)ethyl nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a butylthio group attached to an ethyl nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(butylthio)ethyl nicotinate typically involves the reaction of ethyl nicotinate with butylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Butylthio)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-(Butylthio)ethyl nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(butylthio)ethyl nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may interact with nicotinic acetylcholine receptors, influencing neuronal signaling and other physiological processes .
Comparación Con Compuestos Similares
Ethyl Nicotinate: A related compound with similar structural features but without the butylthio group.
Methyl Nicotinate: Another nicotinate derivative with a methyl group instead of a butylthio group.
Nicotinic Acid: The parent compound of nicotinates, known for its role as a vitamin (niacin).
Uniqueness: 2-(Butylthio)ethyl nicotinate is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101952-56-1 |
|---|---|
Fórmula molecular |
C12H17NO2S |
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
2-butylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-8-16-9-7-15-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 |
Clave InChI |
NCQRKPBHENVSNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCCOC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


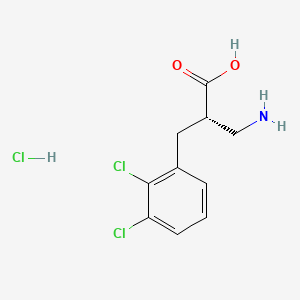


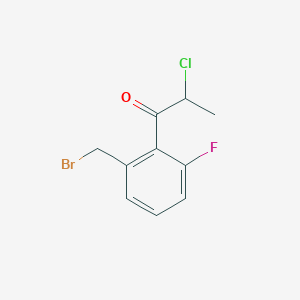

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)


